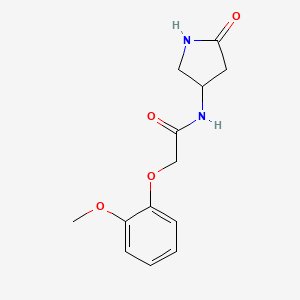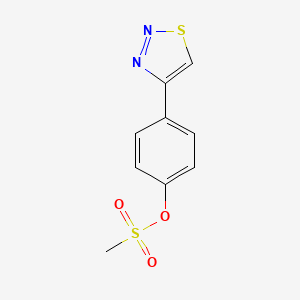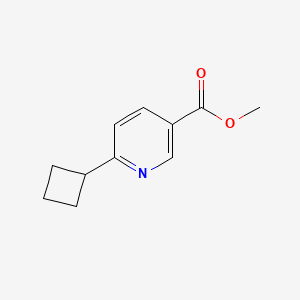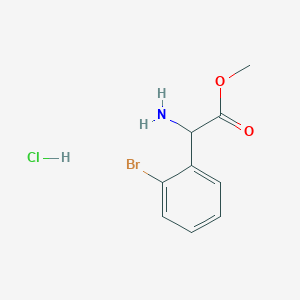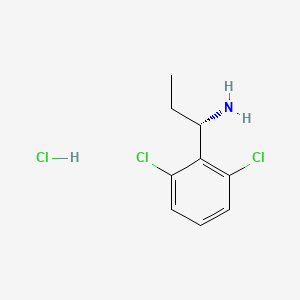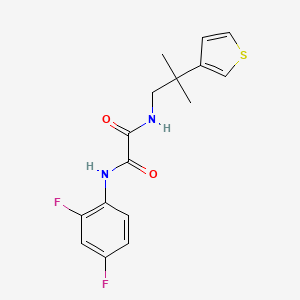![molecular formula C25H21N3 B2874155 3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-75-9](/img/structure/B2874155.png)
3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a derivative of quinoline, a class of compounds that has been explored for potential anticancer properties . Quinolines are a prominent heterocyclic motif and crucial building blocks in creating physiologically active compounds .
Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific molecular structure of “this compound” would include additional modifications to this base structure, but the exact details are not provided in the available resources.Applications De Recherche Scientifique
Structural and Optical Properties
Research on derivatives similar to 3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline has focused on their structural and optical characteristics. Zeyada, El-Nahass, and El-Shabaan (2016) explored the structural and optical properties of certain pyrazoloquinoline derivatives, finding these compounds display polycrystalline structures in powder form that become nanocrystalline upon thermal deposition. The study highlights their potential in thin-film applications due to their stable chemical bonds and significant optical properties, including absorption parameters and electron transition types, which are essential for materials science and optoelectronics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Organic Light-Emitting Diodes (OLEDs)
The application of pyrazoloquinoline derivatives in organic light-emitting diodes (OLEDs) has been demonstrated by research into their use as emitting materials. A study by T. and colleagues (2001) synthesized variously substituted pyrazoloquinolines and investigated their performance as emitting materials in OLEDs. These compounds, particularly when doped into OLED structures, showed promising electroluminescence properties, indicating their potential use in developing bright blue light-emitting devices for display and lighting technologies (T. et al., 2001).
Antimicrobial Activity
Another significant area of application for pyrazoloquinoline derivatives is in medicinal chemistry, where their potential as antimicrobial agents has been explored. Holla et al. (2006) synthesized new pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial and antifungal activities. This research indicates the compounds' potential as templates for developing novel antimicrobial agents, highlighting their significance in addressing the challenge of antibiotic resistance (Holla et al., 2006).
Photovoltaic Applications
The photovoltaic properties of pyrazoloquinoline derivatives have also been investigated, with studies on their application in organic–inorganic photodiode fabrication. Zeyada, El-Nahass, and El-Shabaan (2016) examined the photovoltaic characteristics of certain derivatives, demonstrating their effectiveness as materials in heterojunction diodes. These findings suggest potential applications in solar energy conversion and photodetector technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Orientations Futures
Mécanisme D'action
Target of Action
Quinoline derivatives have been known to exhibit a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . They have also been examined for their ability to trigger HIV-1 IN multimerisation via binding to an allosteric site .
Mode of Action
The structural diversity of quinoline derivatives provides high and selective activity attained through different mechanisms of action . The interaction of the compound with its targets could lead to changes in the cellular processes, affecting the normal functioning of the cells.
Biochemical Pathways
Quinoline derivatives have been known to impact a variety of biochemical pathways due to their broad spectrum of bioactivities . The downstream effects of these interactions can vary widely, depending on the specific targets and the cellular context.
Result of Action
Quinoline derivatives have been known to exhibit a range of effects due to their broad spectrum of bioactivities . These effects can include changes in cellular processes, inhibition of microbial growth, and potential antitumor activities.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of quinoline derivatives .
Propriétés
IUPAC Name |
3-(4-ethylphenyl)-8-methyl-1-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-3-18-10-12-19(13-11-18)24-22-16-26-23-14-9-17(2)15-21(23)25(22)28(27-24)20-7-5-4-6-8-20/h4-16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJPHSLRVDAGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
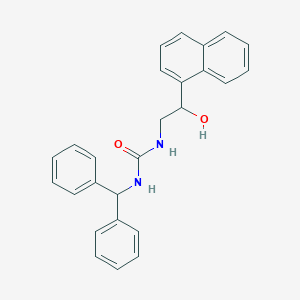

![6-Cyclopropyl-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2874075.png)

![N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide](/img/structure/B2874077.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2874079.png)
